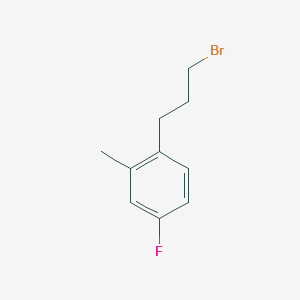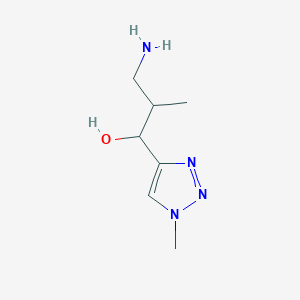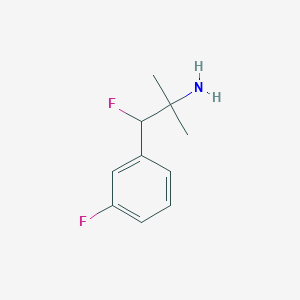
1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine is a fluorinated organic compound that belongs to the class of substituted amphetamines. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and an amine group. The fluorine atoms enhance the compound’s stability and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-methylpropan-2-amine.
Reductive Amination: The key step involves the reductive amination of 3-fluorobenzaldehyde with 2-methylpropan-2-amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Chemical Reactions Analysis
1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to produce corresponding amines and phenols.
Scientific Research Applications
1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways:
Neurotransmitter Receptors: The compound binds to neurotransmitter receptors, modulating their activity and affecting neurotransmission.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain.
Signal Transduction Pathways: The compound can influence signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine: This compound has a similar structure but with the fluorine atom at the para position, which may result in different reactivity and biological activity.
1-Fluoro-1-(3-chlorophenyl)-2-methylpropan-2-amine: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s properties and applications.
1-Fluoro-1-(3-methylphenyl)-2-methylpropan-2-amine: The substitution of a methyl group for a fluorine atom can affect the compound’s stability and reactivity.
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
1-fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13F2N/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,13H2,1-2H3 |
InChI Key |
MSXOHYQJHLRJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC(=CC=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


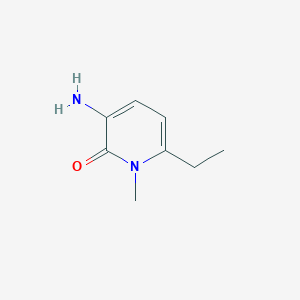
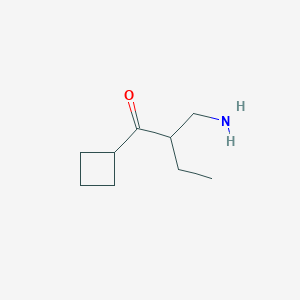

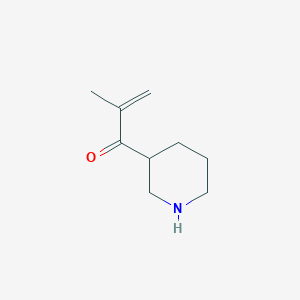
![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)

![1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)
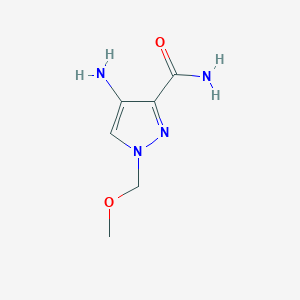
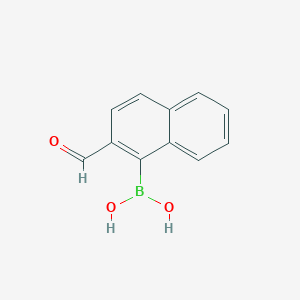
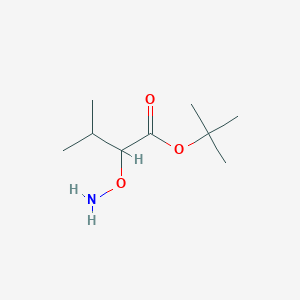
![5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)

